molecular formula C15H12N2O5 B14916119 2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid

2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid

Cat. No.: B14916119
M. Wt: 300.27 g/mol
InChI Key: DWDCRLMULRSLDW-UHFFFAOYSA-N
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Description

2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group and a carboxyl group attached to a benzene ring, along with a 2-methylphenylamino carbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid typically involves the following steps:

    Amidation: The nitrobenzoic acid is then reacted with 2-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using recrystallization or column chromatography to obtain pure 2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

    Reduction: 2-{[(2-methylphenyl)amino]carbonyl}-5-aminobenzoic acid.

    Substitution: Various esters and amides depending on the nucleophile used.

    Oxidation: 2-{[(2-carboxyphenyl)amino]carbonyl}-5-nitrobenzoic acid.

Scientific Research Applications

2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-methylphenyl)amino]carbonyl}-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.

    2-{[(2-methylphenyl)amino]carbonyl}-5-chlorobenzoic acid: Similar structure but with a chlorine substituent instead of a nitro group.

    2-{[(2-methylphenyl)amino]carbonyl}-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The specific arrangement of substituents allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

2-[(2-methylphenyl)carbamoyl]-5-nitrobenzoic acid

InChI

InChI=1S/C15H12N2O5/c1-9-4-2-3-5-13(9)16-14(18)11-7-6-10(17(21)22)8-12(11)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)

InChI Key

DWDCRLMULRSLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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